Acetylcholinesterase (AChE) Inhibition: Species-Specific Potency in Anopheles gambiae
3-Acetyl-5-chloro-4-azaindole exhibits moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE). Time-dependent inhibition was observed, with potency increasing from IC50 285 nM at 60 minutes to IC50 142 nM at 10 minutes incubation, indicating a non-classical time-activity relationship that may reflect binding kinetics or assay-specific factors [1]. This data positions the compound as a structurally distinct chemotype relative to established organophosphate and carbamate AChE inhibitors.
| Evidence Dimension | Acetylcholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 142 nM (10 min incubation); 285 nM (60 min incubation) |
| Comparator Or Baseline | Standard carbamate/organophosphate AChE inhibitors typically exhibit IC50 values in low nM to sub-nM range; however, direct comparator data for azaindole-class compounds in this assay system is not available |
| Quantified Difference | Moderate potency consistent with fragment-like or early-lead chemical probe profile |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; pH 7.37; 10-60 min incubation |
Why This Matters
This quantifies the compound's potential as a scaffold for developing novel insecticidal agents with a mechanism distinct from resistance-prone existing classes.
- [1] BindingDB. BDBM50124882 / CHEMBL3623548. Affinity data for 3-acetyl-5-chloro-4-azaindole against Anopheles gambiae acetylcholinesterase. ChEMBL-curated entry. View Source
